molecular formula C6H5BrClN3O2 B2996327 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine CAS No. 1956341-62-0

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

Cat. No.: B2996327
CAS No.: 1956341-62-0
M. Wt: 266.48
InChI Key: QNAXSBLDUKABIG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C6H6BrClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of 5-bromo-2-chloropyridine to introduce the nitro group. This is followed by methylation of the amine group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to inhibit function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro and methyl groups, allows for a diverse range of chemical modifications and applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAXSBLDUKABIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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